molecular formula C17H12F3N3O2S2 B069691 4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide

4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide

Cat. No.: B069691
M. Wt: 411.4 g/mol
InChI Key: ACFQQDXFCVFBIX-UHFFFAOYSA-N
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Description

The compound “M5” refers to the M5 muscarinic acetylcholine receptor, which is a member of the G-protein-coupled receptor family. These receptors are activated by the neurotransmitter acetylcholine and play a crucial role in the central and peripheral nervous systems . The M5 receptor is less studied compared to other muscarinic receptors but has been implicated in various physiological and pathological processes.

Preparation Methods

The preparation of compounds targeting the M5 muscarinic acetylcholine receptor involves complex synthetic routes. These compounds are typically synthesized through multi-step organic synthesis, involving the formation of key intermediates and their subsequent functionalization. Industrial production methods often employ high-throughput screening and combinatorial chemistry to identify potent and selective M5 receptor modulators .

Chemical Reactions Analysis

Compounds targeting the M5 muscarinic acetylcholine receptor undergo various chemical reactions, including:

    Oxidation: These reactions often involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions are prevalent, with reagents like sodium azide or potassium cyanide.

    Hydrolysis: Acidic or basic hydrolysis can be employed to modify functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

The M5 muscarinic acetylcholine receptor has several scientific research applications:

Mechanism of Action

The M5 muscarinic acetylcholine receptor exerts its effects through the activation of G-proteins, which in turn modulate various intracellular signaling pathways. The receptor can activate phospholipase C, leading to the production of inositol trisphosphate and diacylglycerol, which increase intracellular calcium levels. This cascade ultimately influences various cellular processes, including neurotransmitter release and gene expression .

Comparison with Similar Compounds

The M5 muscarinic acetylcholine receptor shares similarities with other muscarinic receptors (M1-M4), but it has unique features that distinguish it:

The uniqueness of the M5 receptor lies in its specific distribution and functional roles in the brain and peripheral tissues, making it a promising target for drug development.

Properties

IUPAC Name

4-[3-(trifluoromethyl)-4H-thiochromeno[4,3-c]pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S2/c18-17(19,20)16-13-9-26-14-4-2-1-3-12(14)15(13)23(22-16)10-5-7-11(8-6-10)27(21,24)25/h1-8H,9H2,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFQQDXFCVFBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N(N=C2C(F)(F)F)C4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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